molecular formula C11H10Cl2FNO B13571638 1-(2,4-Dichloro-5-fluorobenzoyl)pyrrolidine

1-(2,4-Dichloro-5-fluorobenzoyl)pyrrolidine

Katalognummer: B13571638
Molekulargewicht: 262.10 g/mol
InChI-Schlüssel: BVPLWRARAJKNRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dichloro-5-fluorobenzoyl)pyrrolidine is a chemical compound with the molecular formula C11H10Cl2FNO and a molecular weight of 262.11 g/mol It is characterized by the presence of a pyrrolidine ring attached to a benzoyl group substituted with chlorine and fluorine atoms

Vorbereitungsmethoden

The synthesis of 1-(2,4-Dichloro-5-fluorobenzoyl)pyrrolidine typically involves the reaction of 2,4-dichloro-5-fluorobenzoyl chloride with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .

Analyse Chemischer Reaktionen

1-(2,4-Dichloro-5-fluorobenzoyl)pyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dichloro-5-fluorobenzoyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2,4-Dichloro-5-fluorobenzoyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-(2,4-Dichloro-5-fluorobenzoyl)pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H10Cl2FNO

Molekulargewicht

262.10 g/mol

IUPAC-Name

(2,4-dichloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C11H10Cl2FNO/c12-8-6-9(13)10(14)5-7(8)11(16)15-3-1-2-4-15/h5-6H,1-4H2

InChI-Schlüssel

BVPLWRARAJKNRH-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2Cl)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.